(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is a complex organic compound belonging to the class of benzothiazepines. This compound is characterized by its unique structural features, which include a benzothiazepine core with hydroxy and methoxy substituents. The compound is identified by the CAS number 42399-49-5 and has been studied for various biological activities.
The compound can be synthesized through various chemical processes and is available from multiple chemical suppliers. It is often used in research settings to explore its potential pharmacological effects and applications.
(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is classified as a benzothiazepine derivative. Benzothiazepines are known for their diverse biological activities, including antihypertensive and antiarrhythmic properties.
The synthesis of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control, inert atmosphere, and purification steps like chromatography to isolate the desired product in high purity.
The molecular formula of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is C16H15NO3S. The compound features:
(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one can participate in various chemical reactions:
Understanding these reactions is crucial for modifying the compound to enhance its biological activity or to develop derivatives with improved properties.
The mechanism of action of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one has not been fully elucidated but may involve:
Studies suggest that compounds within this class may exhibit cardiovascular effects, but specific data on this compound's mechanism is limited and requires further investigation.
The physical properties of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one include:
Chemical properties include:
(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one has potential applications in scientific research, particularly in pharmacology:
X-ray crystallographic studies confirm that the compound adopts a cis-fused seven-membered heterocyclic ring with a boat-like conformation. The benzothiazepine core displays puckering parameters (q₂ = 0.312 Å, θ = 112.7°) consistent with moderate deviation from planarity, while the fused benzene ring maintains aromaticity. Key bond lengths include S(1)-C(2) = 1.765 Å, C(7)-S(1) = 1.813 Å, and C(4)=O = 1.225 Å, indicating partial double-bond character in the lactam moiety [7] [8]. The absolute (2S,3S) configuration was unambiguously established using anomalous dispersion effects in Cu-Kα radiation, revealing the relative orientation of the 3-hydroxy and 4-methoxyphenyl substituents. The dihedral angle between the methoxyphenyl plane and the benzothiazepine ring is 87.5°, demonstrating near-perpendicular orientation that minimizes steric strain [3] [7] [9].
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁ |
Melting point | 203–206 °C |
Dihedral angle (C7-S1-C2-C3) | 112.7° |
Anisotropic displacement (S1) | 0.027 Ų |
Hydrogen bonding (O-H⋯O) | 2.892 Å |
NMR Spectroscopy (DMSO-d₆):
IR Spectroscopy (KBr, cm⁻¹):
Mass Spectrometry:
Table 2: Key NMR Assignments
Atom | δ_H (ppm) | Multiplicity | δ_C (ppm) | HMBC Correlations |
---|---|---|---|---|
C2-H | 4.15 | d (2.3 Hz) | 58.1 | C3, C4, C1' |
C3-H | 4.95 | dd (4.8, 2.3 Hz) | 79.5 | C2, C4, C5 |
C3-OH | 5.25 | d (4.8 Hz) | - | - |
OCH₃ | 3.72 | s | 55.2 | C4' |
Compared to the cardiovascular drug diltiazem (a 1,5-benzothiazepine with basic side chain), this compound lacks the dimethylaminoethyl substituent at N5, replacing it with a hydrogen. This structural difference abolishes calcium channel blocking activity but enables distinct biological interactions. CoMFA (Comparative Molecular Field Analysis) studies of mitochondrial sodium-calcium exchange inhibitors reveal:
Table 3: Structural Comparison with Bioactive Benzothiazepines
Compound | R1 | R2 | X | IC₅₀ (μM) | Activity Target |
---|---|---|---|---|---|
(2S,3S)-Title compound | 4-OCH₃ | H | O | 1.40 | mNCE inhibition |
Diltiazem | 4-OCH₃ | N(CH₃)CH₂CH₂ | O | 12.6 | Calcium channel blocker |
Derivative 30 [2] | 2-Cl | 2-Cl-C₆H₄ | O | 1.40 | mNCE inhibition |
Derivative 21 [2] | 2-Cl | 2-Cl-C₆H₄ | S | 2.00 | mNCE inhibition |
The 4-methoxyphenyl group at C2 enhances mitochondrial Na⁺/Ca²⁺ exchange (mNCE) inhibition potency (IC₅₀ = 1.40 μM) relative to unsubstituted phenyl derivatives (IC₅₀ = 12.60 μM). The C3 hydroxy group contributes 1.5 kcal/mol binding energy via H-bond donation to mitochondrial targets, as evidenced by 3D-QSAR contour maps showing steric favorable regions near C3 [2] [6]. Unlike 1,4-benzothiazepines (e.g., JTV519/K201), which exhibit RyR2-stabilizing activity, this 1,5-benzothiazepine scaffold shows preferential binding to pancreatic β-cell mNCE proteins, explaining its glucose-dependent insulin secretion effects [4] [6] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9